molecular formula C18H35NO3Si B12613382 (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide CAS No. 649755-83-9

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide

Cat. No.: B12613382
CAS No.: 649755-83-9
M. Wt: 341.6 g/mol
InChI Key: XOUIMYUZIHMSFE-BBWFWOEESA-N
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Description

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Octa-5,7-dienamide Backbone: This step involves the construction of the octa-5,7-dienamide skeleton through a series of reactions such as aldol condensation, Michael addition, or Wittig reaction.

    Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced using triethylsilyl chloride in the presence of a base like imidazole or pyridine.

    Methoxylation and Methylation: The methoxy and methyl groups are added through reactions with appropriate reagents like methanol and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the triethylsilyl group with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide apart from similar compounds is its specific stereochemistry and the presence of the triethylsilyl group

Properties

CAS No.

649755-83-9

Molecular Formula

C18H35NO3Si

Molecular Weight

341.6 g/mol

IUPAC Name

(2R,3S,4S)-N-methoxy-N,2,4-trimethyl-3-triethylsilyloxyocta-5,7-dienamide

InChI

InChI=1S/C18H35NO3Si/c1-9-13-14-15(5)17(16(6)18(20)19(7)21-8)22-23(10-2,11-3)12-4/h9,13-17H,1,10-12H2,2-8H3/t15-,16+,17-/m0/s1

InChI Key

XOUIMYUZIHMSFE-BBWFWOEESA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)C(=O)N(C)OC

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(=O)N(C)OC

Origin of Product

United States

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